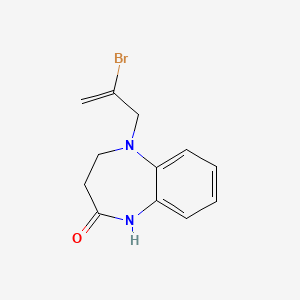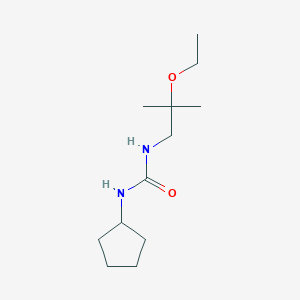![molecular formula C11H12F4N2O B7632050 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea](/img/structure/B7632050.png)
1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea, also known as DFEU, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and industry. DFEU is a urea derivative that contains two fluorine atoms, which makes it a unique and valuable compound for research purposes.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea involves the inhibition of key enzymes and proteins involved in various cellular processes. For example, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea inhibits photosynthesis in plants by blocking the electron transport chain, leading to a decrease in ATP production and ultimately, plant death. In cancer cells, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea has been shown to have a range of biochemical and physiological effects, depending on the target organism or cell type. In plants, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea inhibits photosynthesis, leading to a decrease in chlorophyll content and ultimately, plant death. In cancer cells, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea induces apoptosis and inhibits cell proliferation. In addition, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea has several advantages as a research tool, including its unique chemical structure, which makes it useful in a variety of applications. Additionally, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea is relatively easy to synthesize and purify, making it accessible to researchers. However, the use of 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea in lab experiments is limited by its toxicity and potential for environmental harm, particularly in the case of its use as a herbicide.
Direcciones Futuras
There are several potential future directions for research involving 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea. One area of interest is the development of new herbicides based on 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea, which could provide an alternative to currently used herbicides that have negative environmental impacts. Additionally, further research is needed to explore the potential of 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea as a therapeutic agent for neurological disorders. Finally, the development of new synthetic methods for 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea could lead to more efficient and cost-effective production of the compound.
Métodos De Síntesis
The synthesis of 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea involves the reaction of 2,2-difluoroethylamine with 3,4-difluorophenylacetic acid, followed by the addition of isobutyl chloroformate and subsequent reaction with urea. The final product is obtained through purification and recrystallization techniques.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea has been extensively studied for its potential use as a herbicide due to its ability to inhibit plant growth. It has also been explored as a potential antitumor agent due to its ability to induce cell death in cancer cells. Additionally, 1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea has been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4N2O/c12-8-2-1-7(5-9(8)13)3-4-16-11(18)17-6-10(14)15/h1-2,5,10H,3-4,6H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPKUDUKWWDUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)NCC(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone](/img/structure/B7631968.png)
![N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide](/img/structure/B7631969.png)
![3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide](/img/structure/B7632001.png)

![6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide](/img/structure/B7632014.png)
![2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide](/img/structure/B7632022.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)
![2-[2-(2,5-dimethylphenyl)-5-oxo-1,2,4-triazol-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B7632043.png)
![N-(2-cyanoethyl)-1-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7632054.png)
![1-(2,5-Dimethylphenyl)-2-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-triazol-3-one](/img/structure/B7632061.png)
![1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7632069.png)
![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)

![2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7632083.png)